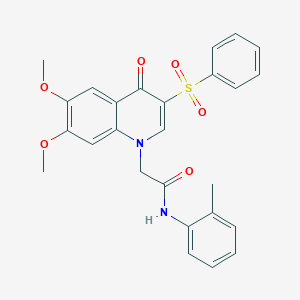

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

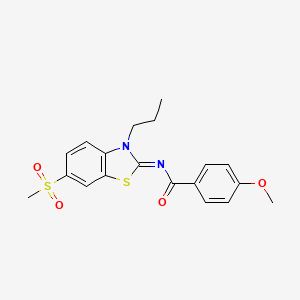

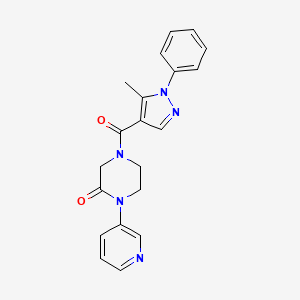

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and other chemicals .

Molecular Structure Analysis

The compound likely has a complex molecular structure, as it contains multiple functional groups including a methoxy group, a carboxylate ester group, and a chromenone group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, coumarin derivatives can participate in reactions such as pericyclic reactions, nucleophilic substitutions, and electrophilic additions .Scientific Research Applications

Anticancer Potential

The title compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, has been synthesized and studied for its potential as an anticancer agent. Researchers have employed computational approaches, including molecular docking and molecular dynamics (MD) simulations, to evaluate its efficacy against breast cancer. The results indicate that this compound exhibits cytotoxic activity by inhibiting estrogen receptor alpha (ERα), making it a promising candidate for further development as an anticancer drug .

Chalcone-Salicylate Hybrid

The compound represents a novel hybrid structure combining chalcone and salicylate moieties. Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities, including anticancer properties. Salicylic acid derivatives have also shown cytotoxic effects against cancer cell lines. By merging these two pharmacophores, the title compound offers a unique scaffold for drug design and optimization .

Linker Mode Synthesis

The title compound was synthesized using a linker mode approach under reflux conditions. This method allows for the controlled assembly of different fragments, resulting in a structurally distinct hybrid compound. The spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure and provided insights into its chemical properties .

Binding Free Energy Prediction

Molecular docking studies revealed that the title compound has a more negative binding free energy than tamoxifen, a well-known breast cancer drug. This suggests strong interactions with the target protein (ERα). Additionally, MD simulations showed stable binding and minimal changes in interacting residues, supporting its potential as an effective anticancer agent .

Breast Cancer Targeting

The ERα inhibition mechanism suggests that the title compound specifically targets breast cancer cells. Its cytotoxic activity against the MCF-7 cell line underscores its potential therapeutic relevance. Further in vitro and in vivo studies are warranted to validate its efficacy and safety .

Drug Development Prospects

Given its promising properties, the title compound could serve as a starting point for designing novel anticancer agents. Researchers may explore modifications to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design strategies can optimize its structure for improved bioavailability and reduced side effects .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .

Mode of Action

It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Compounds with similar structures have been shown to impact various biochemical and pharmacological pathways .

Result of Action

Compounds with similar structures have been shown to have a wide range of biological activities .

properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c1-15-7-9-17(10-8-15)24(26)29-23-21(25)19-5-3-4-6-20(19)28-22(23)16-11-13-18(27-2)14-12-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRKHQIZMYNVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)

![ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2763596.png)

![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)